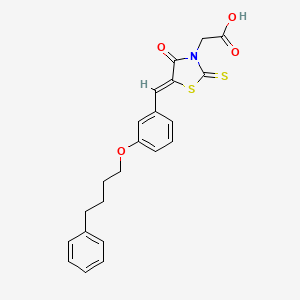
Ape1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ape1-IN-2 is a compound known for its inhibitory effects on human apurinic/apyrimidinic endonuclease 1 (APE1). APE1 is a multifunctional protein that plays a crucial role in DNA repair and redox regulation of transcription factors. The inhibition of APE1 has significant implications in cancer therapy, as it can enhance the efficacy of chemotherapeutic agents by preventing the repair of DNA damage in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ape1-IN-2 typically involves the use of specific organic reactions. One common method includes the reaction of 7-nitroindole-2-carboxylic acid with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar organic reactions but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ape1-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of nitro derivatives, while reduction may yield amino derivatives.
Wissenschaftliche Forschungsanwendungen
Ape1-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and the role of APE1 in various biochemical pathways.
Biology: Helps in understanding the cellular processes involving DNA damage and repair, and the regulation of gene expression.
Medicine: Investigated for its potential in cancer therapy by enhancing the efficacy of chemotherapeutic agents.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting DNA repair mechanisms
Wirkmechanismus
Ape1-IN-2 exerts its effects by specifically inhibiting the activity of APE1. The compound binds to a pocket distal from the APE1 active site, preventing the enzyme from performing its DNA repair functions. This inhibition leads to the accumulation of DNA damage in cells, particularly in cancer cells, making them more susceptible to chemotherapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-nitroindole-2-carboxylic acid (CRT0044876): Another inhibitor of APE1 with similar binding properties.
Myricetin: A flavonoid that also inhibits APE1 but forms aggregates under certain conditions.
MLS000552981 and MLS000419194: Compounds that inhibit APE1 with low micromolar IC50 values.
Uniqueness
Ape1-IN-2 is unique in its specific binding to a pocket distal from the APE1 active site, which distinguishes it from other inhibitors that may bind directly to the active site or cause nonspecific inhibition through aggregation. This specificity makes this compound a valuable tool in studying the precise mechanisms of APE1 inhibition and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H12Cl2N4O5Pt |
|---|---|
Molekulargewicht |
522.20 g/mol |
IUPAC-Name |
azanide;dichloroplatinum(2+);7-nitro-1H-indole-2-carboxylic acid;hydrate |
InChI |
InChI=1S/C9H6N2O4.2ClH.2H2N.H2O.Pt/c12-9(13)6-4-5-2-1-3-7(11(14)15)8(5)10-6;;;;;;/h1-4,10H,(H,12,13);2*1H;3*1H2;/q;;;2*-1;;+4/p-2 |
InChI-Schlüssel |
XSLYSQPRLHQBDP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)

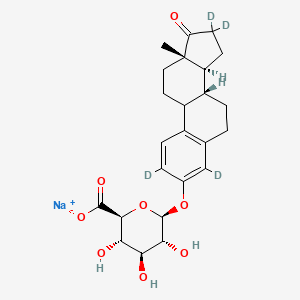
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405371.png)
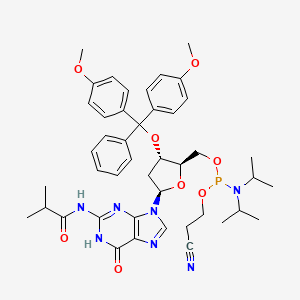

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
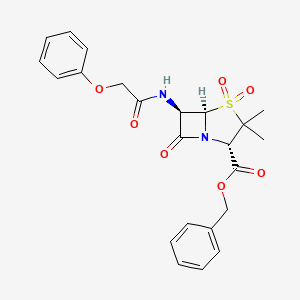
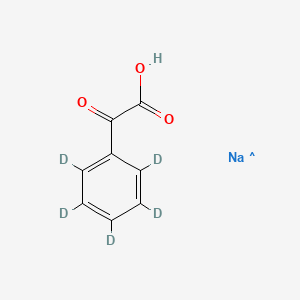
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
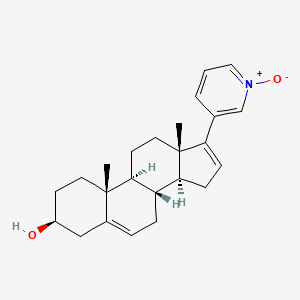
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)

